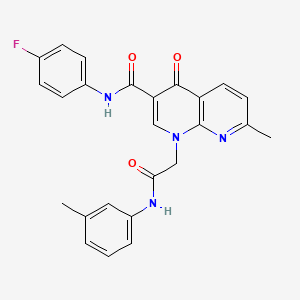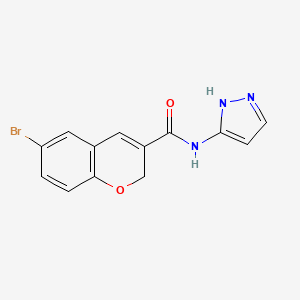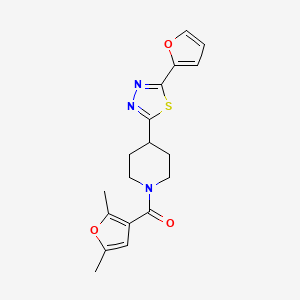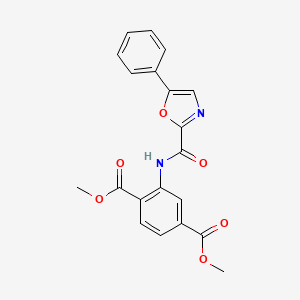![molecular formula C16H13F2NO4S B2617541 methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1564076-40-9](/img/structure/B2617541.png)
methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate is a synthetic organic compound that belongs to the class of acrylates This compound is characterized by the presence of a difluorophenyl group, a phenylsulfonyl group, and an amino group attached to an acrylate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate typically involves the following steps:
Formation of the Acrylate Backbone: The acrylate backbone can be synthesized through a Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound.
Introduction of the Difluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction, where a difluorophenyl halide reacts with an amine to form the difluorophenylamino group.
Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an aromatic compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylate group to an alcohol or an alkane.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are often employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: May be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl and phenylsulfonyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-3-[(3,4-dichlorophenyl)amino]-2-(phenylsulfonyl)acrylate
- Methyl (2Z)-3-[(3,4-dimethylphenyl)amino]-2-(phenylsulfonyl)acrylate
- Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate
Uniqueness
Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate is unique due to the presence of the difluorophenyl group, which can significantly affect its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
Properties
IUPAC Name |
methyl (Z)-2-(benzenesulfonyl)-3-(3,4-difluoroanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4S/c1-23-16(20)15(24(21,22)12-5-3-2-4-6-12)10-19-11-7-8-13(17)14(18)9-11/h2-10,19H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSPWVJYPXEISV-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC(=C(C=C1)F)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC(=C(C=C1)F)F)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2617458.png)
![1-[(3Ar,8aS)-7,7-dimethyl-3,3a,4,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-5-yl]-2-chloroethanone](/img/structure/B2617460.png)

![N-(3,5-dimethoxyphenyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2617462.png)

![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2617467.png)


![Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2617472.png)

![1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2617476.png)
![6-Phenyl-2-[1-(3-phenylpropanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2617477.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2617478.png)

